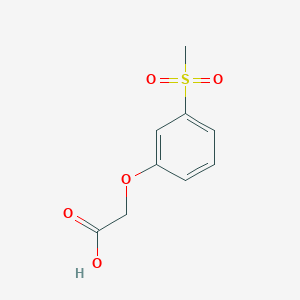

2-(3-Methanesulfonylphenoxy)acetic acid

Description

Historical Context and Evolution of Phenoxyacetic Acid Chemistry

The journey of phenoxyacetic acid chemistry began in the late 19th and early 20th centuries, with early investigations focusing on the synthesis and fundamental reactivity of these compounds. A key historical milestone was the discovery of the plant growth-regulating properties of certain phenoxyacetic acids, which led to the development of the first selective herbicides. This discovery not only revolutionized agriculture but also spurred a deeper interest in the biological activities of this class of molecules. Over the decades, the focus of research has expanded significantly, moving beyond agrochemicals to explore their potential in pharmaceuticals and other advanced materials. The evolution of analytical techniques has further enabled a more profound understanding of their structure-activity relationships.

Significance of the Phenoxyacetic Acid Scaffold in Contemporary Organic Synthesis

The phenoxyacetic acid scaffold continues to be a cornerstone in modern organic synthesis due to its synthetic accessibility and the diverse functionalities it can harbor. The ether linkage is relatively stable, and the carboxylic acid group serves as a convenient handle for a wide array of chemical transformations, including amidation, esterification, and reduction. orgsyn.org Furthermore, the phenyl ring can be readily substituted with various functional groups, allowing for the systematic exploration of a vast chemical space. This adaptability has made phenoxyacetic acid derivatives attractive starting materials and key intermediates in the synthesis of complex molecules with desired biological or material properties. orgsyn.org

Overview of the Methanesulfonyl Group as a Functional Moiety

The methanesulfonyl group (CH₃SO₂-), often referred to as a mesyl group, is an important functional moiety in organic chemistry. It is known for its strong electron-withdrawing nature, which can significantly influence the electronic properties of a molecule. This group is typically introduced using methanesulfonyl chloride. The sulfur atom in the methanesulfonyl group is in a high oxidation state, rendering the group highly polar and capable of engaging in strong dipole-dipole interactions and hydrogen bonding as an acceptor. In medicinal chemistry, the incorporation of a methanesulfonyl group can enhance the solubility, metabolic stability, and binding affinity of a drug candidate to its biological target. nih.gov

Research Landscape of 2-(3-Methanesulfonylphenoxy)acetic Acid within Chemical Sciences

The specific compound, this compound, which incorporates both the phenoxyacetic acid scaffold and a methanesulfonyl group at the meta-position of the phenyl ring, represents an interesting target for chemical research. Its structural features suggest a unique combination of properties stemming from its constituent parts.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₅S | PubChem uni.lu |

| Molecular Weight | 230.24 g/mol | CymitQuimica mdpi.com |

| CAS Number | 1878-78-0 | CymitQuimica mdpi.com |

| Predicted XlogP | 0.9 | PubChem uni.lu |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem uni.lu |

| Predicted Rotatable Bond Count | 4 | PubChem uni.lu |

Table 1: Physicochemical Properties of this compound. The data presented is based on computational predictions.

A comprehensive review of the scientific literature reveals a notable gap in dedicated research on this compound. While the compound is commercially available and its basic properties are predicted, there is a scarcity of published studies detailing its synthesis, characterization, and exploration of its potential applications. This lack of specific data presents a clear opportunity for future research.

Future investigations could focus on:

Development of efficient and scalable synthetic routes: Establishing optimized protocols for the synthesis of this compound would be the first step towards enabling more extensive research.

Thorough spectroscopic and crystallographic characterization: Detailed analysis using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography would provide a solid foundation of its structural and electronic properties.

Exploration of its biological activities: Given the known biological relevance of both the phenoxyacetic acid scaffold and the methanesulfonyl group, screening this compound for various biological activities, such as herbicidal, pesticidal, or pharmacological effects, could yield interesting results.

Investigation as a building block in materials science: The presence of both a carboxylic acid and a sulfonyl group could make it a valuable monomer or precursor for the synthesis of novel polymers or functional materials.

A deeper mechanistic and synthetic understanding of this compound is crucial for unlocking its full potential. Understanding the influence of the meta-substituted methanesulfonyl group on the reactivity of the phenoxyacetic acid core is of fundamental importance. Mechanistic studies could elucidate how this electron-withdrawing group affects the acidity of the carboxylic acid, the nucleophilicity of the phenoxy oxygen, and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution.

From a synthetic perspective, a more profound understanding will enable the rational design of derivatives with tailored properties. For instance, knowledge of its reactivity would facilitate the selective modification of different parts of the molecule, leading to the creation of libraries of related compounds for structure-activity relationship studies. This deeper understanding is a prerequisite for any systematic exploration of its potential applications in medicinal chemistry, agrochemistry, or materials science. The study of related compounds, such as the dopamine (B1211576) transmission modulator 2-(3-Fluoro-5-Methanesulfonyl-phenoxy)Ethylamine (IRL790), highlights the potential of the methanesulfonylphenoxy moiety in biologically active molecules, further underscoring the need for a more thorough investigation of the title compound. nih.gov

Properties

IUPAC Name |

2-(3-methylsulfonylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-15(12,13)8-4-2-3-7(5-8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGSAROSYQXAHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879479 | |

| Record name | Phenoxyacetic acid,m-methylsufonyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methanesulfonylphenoxy Acetic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-(3-methanesulfonylphenoxy)acetic acid, the most logical retrosynthetic disconnection is at the ether C-O bond. This bond can be disconnected in two ways, leading to two potential synthetic routes.

Route A involves disconnecting the bond between the phenoxy oxygen and the methylene (B1212753) carbon of the acetic acid group. This leads to 3-methanesulfonylphenol and a two-carbon synthon representing the acetic acid group, such as a haloacetic acid derivative. This is the most common and convergent approach for this class of compounds.

Route B would involve the disconnection of the aryl carbon-oxygen bond, leading to a hypothetical aryl cation or an activated aryl halide and a hydroxyacetic acid derivative. This approach is generally less favored due to the higher energy barrier for the formation of the aryl-oxygen bond under these conditions.

Therefore, the most viable synthetic strategy, as suggested by the retrosynthetic analysis, commences with 3-methanesulfonylphenol as the key starting material.

Strategies for Phenoxy Ether Formation

The formation of the phenoxy ether linkage is the cornerstone of the synthesis of this compound. Several established methods can be employed for this transformation.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including phenoxyacetic acids. edubirdie.comorgchemres.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. edubirdie.com In the context of synthesizing this compound, this would involve the reaction of 3-methanesulfonylphenoxide with a haloacetic acid or its ester.

The general mechanism involves the deprotonation of the phenol (B47542), 3-methanesulfonylphenol, with a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide and forming the ether bond.

Common bases used for the deprotonation of phenols in Williamson ether synthesis include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). researchgate.netmiracosta.edu The choice of solvent is also crucial and can range from polar protic solvents like water and ethanol (B145695) to polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972), depending on the specific reactants and conditions. orgchemres.orgresearchgate.net

A typical procedure would involve dissolving 3-methanesulfonylphenol in a suitable solvent with a base, followed by the addition of chloroacetic acid or an ester like ethyl chloroacetate (B1199739). The reaction mixture is often heated to facilitate the reaction. researchgate.netmiracosta.edu Subsequent workup, including acidification, is necessary to isolate the final carboxylic acid product.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis of Phenoxyacetic Acids

| Phenol Component | Alkylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|---|

| Substituted Phenol (e.g., 3-methanesulfonylphenol) | Chloroacetic acid or Ethyl chloroacetate | NaOH, KOH, K2CO3 | Water, Ethanol, Acetone, DMF | Heating/Reflux |

Catalytic Coupling Reactions for Aryl-Oxygen Bond Formation

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds. While the Williamson ether synthesis is robust, catalytic methods can sometimes offer milder reaction conditions and broader substrate scope.

Copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are prominent examples of such reactions, which have been adapted for ether synthesis. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol.

For the synthesis of this compound, a catalytic approach could theoretically involve the coupling of 3-bromo or 3-iodo-phenyl methyl sulfone with a hydroxyacetate derivative. However, the more common strategy for phenoxyacetic acids remains the Williamson ether synthesis due to the ready availability of the starting materials and the efficiency of the reaction.

Introduction of the Acetic Acid Moiety

The introduction of the acetic acid functional group is intrinsically linked to the ether formation step in the most common synthetic routes.

Alkylation Reactions at the Phenoxy Oxygen

As described in the Williamson ether synthesis, the most direct method for introducing the acetic acid moiety is through the alkylation of the phenoxide with a haloacetic acid or its ester. The use of chloroacetic acid or bromoacetic acid directly yields the carboxylic acid after an acidic workup.

Alternatively, using an ester of a haloacetic acid, such as ethyl chloroacetate or methyl bromoacetate (B1195939), results in the formation of the corresponding ester of this compound. This ester can then be hydrolyzed to the final carboxylic acid product. This two-step approach (alkylation followed by hydrolysis) can sometimes offer advantages in terms of purification and handling of the intermediates. The hydrolysis is typically carried out under basic conditions (e.g., using NaOH or KOH) followed by acidification.

Table 2: Comparison of Alkylating Agents for Acetic Acid Moiety Introduction

| Alkylating Agent | Initial Product | Subsequent Step | Advantages |

|---|---|---|---|

| Chloroacetic Acid | This compound (as salt) | Acidification | Direct, one-pot synthesis |

| Ethyl Chloroacetate | Ethyl 2-(3-methanesulfonylphenoxy)acetate | Base-mediated hydrolysis followed by acidification | Easier purification of the intermediate ester |

Alternative Carboxylic Acid Functionalization Methods

While alkylation with haloacetic acid derivatives is the predominant method, other strategies for introducing a carboxylic acid group could theoretically be employed, although they are less common for this specific class of compounds.

One hypothetical alternative could involve the formation of the ether with a precursor to the acetic acid group, which is later converted to the carboxylic acid. For instance, the phenoxide could be reacted with an alkyl halide containing a terminal alkyne or a protected aldehyde. Subsequent oxidation or functional group manipulation would then yield the desired carboxylic acid. However, these multi-step approaches are generally less efficient than the direct alkylation with a haloacetic acid derivative.

Incorporation of the Methanesulfonyl Group

The introduction of the methanesulfonyl group onto the aromatic ring is a critical step in the synthesis of the target compound. This can be achieved at different stages of the synthetic sequence, using precursors such as phenoxyacetic acid itself or appropriately substituted phenol derivatives. The choice of method depends on the available starting materials, desired regioselectivity, and compatibility with other functional groups present in the molecule.

Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto an aromatic ring. wikipedia.org In this context, a sulfonyl group can be installed by treating an aromatic precursor with a potent sulfonating agent.

A common approach is chlorosulfonation, which utilizes chlorosulfonic acid (ClSO₃H) to introduce a chlorosulfonyl (-SO₂Cl) group. researchgate.net This intermediate can then be converted to the desired methanesulfonyl group. For a substrate like phenoxyacetic acid, the ether and carboxylic acid groups influence the regiochemical outcome of the substitution. The oxyacetic acid substituent is generally an ortho, para-director. However, direct chlorosulfonation of substituted phenoxyacetic acids has been reported to be challenging and sometimes unsuccessful, necessitating the use of the corresponding amides to facilitate the reaction. researchgate.net

The general mechanism for electrophilic sulfonation involves the generation of an electrophile, such as SO₃ or its protonated form HSO₃⁺, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 1: Electrophilic Sulfonylation Reagents

| Reagent | Description | Reference |

|---|---|---|

| Fuming Sulfuric Acid (H₂SO₄ + SO₃) | A strong sulfonating agent where SO₃ is the active electrophile. masterorganicchemistry.com | masterorganicchemistry.com |

Subsequent reaction of the resulting aryl sulfonyl chloride with a methylating agent (e.g., a Grignard reagent or an organocadmium compound) followed by workup, or reduction to a sulfinic acid followed by methylation, would be required to form the methanesulfonyl group.

A widely used and reliable method for preparing sulfones is the oxidation of the corresponding thioether (sulfide). This strategy involves the synthesis of a thioether precursor, such as 2-(3-(methylthio)phenoxy)acetic acid, followed by oxidation. This approach offers excellent control over the position of the sulfonyl group, as the thioether is typically introduced via nucleophilic substitution or by functionalizing a pre-existing thiol group.

The oxidation proceeds in two stages: the thioether is first oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone. A variety of oxidizing agents can accomplish this transformation, and the choice of reagent can allow for isolation of the intermediate sulfoxide if desired.

Table 2: Common Reagents for Thioether to Sulfone Oxidation

| Oxidizing Agent | Typical Conditions |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Often used in acetic acid or other solvents; can be catalyzed by acids or metal complexes. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | A highly effective and common reagent, typically used in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature. |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, requires careful control of stoichiometry and conditions to avoid over-oxidation. |

This method is advantageous because the precursor, 2-(3-(methylthio)phenoxy)acetic acid, can be readily prepared, for example, by the Williamson ether synthesis between 3-(methylthio)phenol and an α-haloacetate, followed by hydrolysis.

Nucleophilic aromatic substitution (SNAr) provides another pathway to form the C-S or C-O bond necessary for the target structure. wikipedia.org This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups, such as a nitro or sulfonyl group, positioned ortho or para to a good leaving group (typically a halide). masterorganicchemistry.com

One SNAr strategy would involve the reaction of the sodium salt of 3-mercaptophenoxyacetic acid with methyl iodide, where the sulfonyl group is absent and formed later by oxidation. A more direct SNAr approach to form the sulfone would be the reaction of a suitable phenoxide with an aryl halide already containing the methanesulfonyl group. For instance, the reaction of the anion of ethyl glycolate (B3277807) with 1-fluoro-3-methanesulfonylbenzene could be envisioned. The methanesulfonyl group acts as a powerful meta-director and activator for nucleophilic attack at the positions ortho and para to it. However, for a leaving group at the 1-position and a sulfone at the 3-position, the ring is not optimally activated for a standard SNAr mechanism. masterorganicchemistry.com

An alternative SNAr pathway could involve the reaction of 3-hydroxyphenoxyacetic acid with a reagent that can introduce the methanesulfonyl group via nucleophilic attack, though this is less common. A more plausible route involves the reaction of 3-halophenoxyacetic acid derivatives with a sulfinate salt, such as sodium methanesulfinate, often catalyzed by copper.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com However, some SNAr reactions may also proceed through a concerted mechanism. nih.govnih.gov

Table 3: Potential SNAr Strategies

| Nucleophile | Electrophile | Key Bond Formed |

|---|---|---|

| 3-Methanesulfonylphenoxide | Ethyl bromoacetate | Ether (C-O) |

| Sodium salt of 2-mercaptophenoxyacetic acid | Methyl iodide | Thioether (S-C) |

Multi-Step Synthetic Routes to the Compound

A sequential, or linear, synthesis builds the molecule step-by-step from a simple starting material. A logical starting point could be a substituted phenol or a phenoxyacetic acid derivative. google.comniscpr.res.in

One plausible sequential route begins with 3-mercaptophenol:

Thioether Formation: The thiol group of 3-mercaptophenol is first methylated using a reagent like methyl iodide or dimethyl sulfate (B86663) under basic conditions to yield 3-(methylthio)phenol.

Etherification: The phenolic hydroxyl group of 3-(methylthio)phenol is then alkylated with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, via the Williamson ether synthesis. This reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to afford ethyl 2-(3-(methylthio)phenoxy)acetate.

Oxidation: The thioether moiety of the resulting ester is oxidized to the corresponding sulfone using an oxidizing agent like m-CPBA or H₂O₂ in acetic acid. This step yields ethyl 2-(3-methanesulfonylphenoxy)acetate.

Hydrolysis: The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating with an aqueous base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the final product, this compound. truman.edu

For the synthesis of this compound, a convergent strategy would involve the preparation of two key intermediates:

Fragment A: 3-Methanesulfonylphenol

Fragment B: An activated acetic acid synthon, such as ethyl bromoacetate.

The synthesis of Fragment A, 3-methanesulfonylphenol, could start from 3-aminophenol. Diazotization followed by reaction with SO₂ in the presence of a copper(I) chloride catalyst would yield 3-hydroxybenzenesulfonyl chloride. Subsequent reduction and methylation would provide the required methanesulfonylphenol. Alternatively, it could be prepared from 3-bromophenol (B21344) via copper-catalyzed coupling with sodium methanesulfinate.

The key coupling step involves the reaction of these two fragments. nih.gov The Williamson ether synthesis is again the reaction of choice. 3-Methanesulfonylphenol is deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile, displacing the bromide from ethyl bromoacetate to form ethyl 2-(3-methanesulfonylphenoxy)acetate. The final step, as in the sequential route, is the hydrolysis of the ester to the carboxylic acid. nih.gov This convergent approach can be highly efficient as it allows for the large-scale preparation of the key fragments before the final coupling and hydrolysis steps.

Optimization of Reaction Conditions and Yield

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly influence the outcome of the synthesis of this compound. The solvent's role extends beyond simply dissolving reactants; it affects reaction rates and equilibrium positions by stabilizing transition states and intermediates. In Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they effectively solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion.

Studies on related syntheses have shown that solvent acidity can also be a critical factor. researchgate.net The reaction kinetics, which describe the rate at which reactants are converted into products, are directly influenced by the solvent system. Understanding these kinetics is essential for process control and optimization. Real-time monitoring techniques, such as in-line Fourier-transform infrared spectroscopy (FT-IR), can be employed to track the concentration of species throughout the reaction, providing valuable data to determine the reaction order, rate constants, and activation energy. researchgate.net This information allows chemists to optimize reaction times, preventing the formation of degradation products that can occur with prolonged heating.

Table 1: Illustrative Effect of Solvent on Reaction Yield This table presents hypothetical data to illustrate the impact of solvent choice on the yield of a phenoxyacetic acid synthesis.

| Entry | Solvent | Dielectric Constant (20°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Acetone | 21 | 12 | 65 |

| 2 | Acetonitrile (B52724) | 37 | 8 | 78 |

| 3 | Dimethylformamide (DMF) | 37 | 6 | 92 |

| 4 | Dimethyl Sulfoxide (DMSO) | 47 | 6 | 95 |

Catalyst Screening and Ligand Design in Coupling Reactions

While the classic synthesis of phenoxyacetic acids is often a nucleophilic substitution, alternative routes may involve metal-catalyzed coupling reactions. In such cases, the selection of the catalyst and associated ligands is paramount. Catalyst screening involves testing a variety of metals and ligand combinations to identify the most active and selective system. Transition metals like palladium, copper, and rhodium are commonly used in cross-coupling reactions to form C-O bonds. osti.gov

Ligands are organic molecules that bind to the metal center, modifying its electronic and steric properties. This modification can enhance catalyst stability, activity, and selectivity. google.com For instance, in a hypothetical copper-catalyzed synthesis of this compound, various nitrogen- or phosphorus-based ligands could be screened. The goal is to find a ligand that promotes the desired reductive elimination step to form the ether linkage while suppressing side reactions.

Table 2: Conceptual Catalyst/Ligand Screening Matrix This table provides a conceptual framework for screening catalysts and ligands for a hypothetical C-O coupling reaction to form the target compound.

| Entry | Metal Source (mol%) | Ligand (mol%) | Temperature (°C) | Hypothetical Yield (%) |

| 1 | CuI (10) | None | 100 | 45 |

| 2 | CuI (10) | L-Proline (20) | 100 | 75 |

| 3 | CuI (10) | Phenanthroline (20) | 100 | 88 |

| 4 | Pd(OAc)₂ (5) | Xantphos (10) | 120 | 91 |

| 5 | Pd(OAc)₂ (5) | DPEPhos (10) | 120 | 85 |

Temperature and Pressure Optimization

Temperature is a critical variable that dictates the rate of reaction. According to kinetic theory, higher temperatures generally lead to faster reactions. However, an optimal temperature must be found, as excessive heat can lead to thermal degradation of reactants, intermediates, or the final product, resulting in lower yields and increased impurity levels. researchgate.net Optimization studies systematically vary the temperature to find the ideal balance between reaction rate and selectivity. researchgate.net

Pressure is typically a significant factor in reactions that involve gaseous reagents or products. For the synthesis of this compound, the primary ether formation and hydrolysis steps are usually conducted at atmospheric pressure. However, if the synthesis of a precursor, such as the acetic acid moiety, involves a carbonylation reaction, pressure becomes a crucial parameter to optimize to ensure a sufficient concentration of gaseous reactants like carbon monoxide in the liquid phase. osti.govresearchgate.net

Table 3: Example of Temperature Optimization This table presents hypothetical data showing how yield can vary with reaction temperature.

| Entry | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Notes |

| 1 | 25 (Room Temp) | 24 | <10 | Reaction too slow |

| 2 | 50 | 12 | 47 | Incomplete conversion |

| 3 | 80 | 6 | 92 | Optimal balance of rate and yield |

| 4 | 100 | 4 | 85 | Increased byproduct formation |

| 5 | 120 | 4 | 70 | Significant degradation observed |

Advanced Synthetic Techniques

To meet the demands of modern chemical manufacturing for efficiency, safety, and sustainability, advanced synthetic techniques are increasingly being adopted. Microwave-assisted synthesis and continuous-flow processing offer significant advantages over traditional batch methods for the production of phenoxyacetic acids.

Microwave-Assisted Synthesis in Phenoxyacetic Acid Production

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions directly and efficiently. Unlike conventional heating where heat is transferred slowly from an external source, microwaves transfer energy directly to polar molecules in the reaction mixture. This rapid, localized heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. psu.edunih.gov

For the production of phenoxyacetic acids, this technique can lead to higher yields, improved product purity, and reduced energy consumption. researchgate.net The use of microwave irradiation is considered a green chemistry approach because it enhances reaction efficiency and minimizes waste. nih.govnih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis This table provides an illustrative comparison based on findings for similar heterocyclic syntheses. nih.govnih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 8 - 12 hours | 10 - 20 minutes |

| Hypothetical Yield | 70% | 93% |

| Energy Consumption | High | Low |

| Process Control | Less precise temperature control | Precise and rapid temperature control |

| Green Aspect | Higher PMI (Process Mass Intensity) | Lower PMI, higher Atom Economy |

Continuous-Flow Synthesis for Scalability

Continuous-flow chemistry is a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality. mdpi.com

Principles of Atom Economy and Green Chemistry in Synthesis Design

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis pathway. This involves the reaction of a substituted phenol with an α-haloacetate, followed by hydrolysis of the resulting ester. The design of this synthesis can be critically evaluated through the lens of green chemistry and atom economy to optimize efficiency and minimize environmental impact.

The primary reaction sequence involves two main steps:

Ether Formation: 3-(Methanesulfonyl)phenol is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the halide from an alkyl α-haloacetate (e.g., ethyl chloroacetate).

Hydrolysis: The resulting ester, ethyl 2-(3-methanesulfonylphenoxy)acetate, is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

From a green chemistry perspective, several factors are considered:

Atom Economy: The Williamson ether synthesis step itself is a substitution reaction. While it can be high-yielding, it is not perfectly atom-economical as it generates a stoichiometric amount of a salt byproduct (e.g., sodium chloride). The subsequent hydrolysis step incorporates a water molecule but also consumes an acid or base, which must be neutralized, adding to the waste stream.

Solvents and Reagents: The choice of solvent is critical. While traditional syntheses might use volatile organic compounds (VOCs), greener approaches would favor water, ethanol, or ionic liquids. researchgate.net The use of strong, corrosive bases like sodium hydroxide is common but presents handling risks.

Catalysis: Phase-transfer catalysts (PTCs) can be employed to facilitate the ether synthesis under milder conditions, often improving reaction rates and allowing for the use of less hazardous bases or a biphasic system, which simplifies product separation.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis is one potential avenue for accelerating such reactions.

Table 1: Green Chemistry Analysis of the Williamson Ether Synthesis for this compound

| Principle | Application & Considerations |

| Atom Economy | The etherification step produces a salt byproduct (e.g., NaCl), reducing atom economy. The hydrolysis step has better atom economy but requires subsequent neutralization. |

| Safer Solvents | Traditional solvents like DMF or acetonitrile can be replaced with greener alternatives such as ethanol, water (with a PTC), or recyclable ionic liquids. researchgate.net |

| Energy Efficiency | Reactions can be optimized for lower temperatures. Microwave irradiation can potentially reduce reaction times and energy input compared to conventional heating. |

| Use of Catalysis | Phase-transfer catalysts can enable the use of milder bases and improve reaction efficiency in two-phase systems, simplifying workup and reducing solvent use. |

| Waste Prevention | Minimizing side reactions through optimized conditions and purifying via crystallization rather than chromatography can significantly reduce solvent waste. |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of specific precursors. The primary building blocks are a substituted phenol bearing a sulfonyl group and an α-haloacetate reagent.

Preparation of Substituted Phenols

The key precursor for this synthesis is 3-(Methanesulfonyl)phenol . The most direct and common method for its preparation is the oxidation of its thioether analog, 3-(methylthio)phenol.

This transformation involves the conversion of the sulfide (B99878) (-S-) group to a sulfone (-SO₂-) group. This requires a strong oxidizing agent capable of a two-step oxidation (sulfide to sulfoxide, then sulfoxide to sulfone).

Common laboratory-scale oxidizing agents for this purpose include:

Oxone®: A stable, easily handled triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active oxidant. It is effective in polar solvents like ethanol/water mixtures. chemicalbook.com

Sodium Periodate (NaIO₄): This reagent can be used for the oxidation, sometimes in a stepwise manner, to control the oxidation level.

Hydrogen Peroxide (H₂O₂): Often used with a catalyst (e.g., a tungsten-based catalyst) to achieve the full oxidation to the sulfone.

The general reaction is the oxidation of the starting thio-phenol. A typical procedure involves dissolving the 3-(methylthio)phenol in a solvent like aqueous methanol (B129727) or ethanol and adding the oxidant portion-wise while controlling the temperature. chemicalbook.com

Table 2: Comparison of Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Oxone® | Ethanol/Water, Room Temperature | High yield, stable solid, environmentally benign byproducts. chemicalbook.com | Can be aggressive; may require careful control of addition. |

| Sodium Periodate | Aqueous Methanol, 0°C to Room Temperature | Selective and controllable. | Often requires multiple additions and long reaction times; generates iodine waste. |

| Hydrogen Peroxide / Catalyst | Acetic Acid or other solvents, with W or Mo catalyst | Inexpensive primary oxidant (H₂O₂), water is the only byproduct. | Requires a metal catalyst which may need to be removed from the product. |

Synthesis of α-Haloacetates and Related Reagents

The second key component is an α-haloacetate, which functions as the electrophile in the Williamson ether synthesis. These are esters of α-haloacetic acids (e.g., chloroacetic acid, bromoacetic acid). wikipedia.org

These reagents are typically prepared by one of two main routes:

Direct Halogenation of Acetic Esters: An acetic ester (e.g., ethyl acetate) can be directly halogenated. For example, reaction with chlorine (Cl₂) can produce ethyl chloroacetate. wikipedia.org

Esterification of α-Haloacetic Acids: The corresponding α-haloacetic acid is reacted with an alcohol under acidic conditions. The haloacetic acids themselves are produced industrially, for instance, by the hydrolysis of trichloroethylene (B50587) or by the direct halogenation of acetic acid, sometimes using a catalyst like phosphorus trichloride (B1173362) in the Hell-Volhard-Zelinsky halogenation. wikipedia.org

These compounds are potent alkylating agents due to the electron-withdrawing effect of both the carbonyl group and the adjacent halogen, which makes the α-carbon highly susceptible to nucleophilic attack. wikipedia.org For laboratory preparations, the α-haloacetate ester is often used directly. For industrial processes, the synthesis may start from the sodium salt of the halo-acid, such as sodium chloroacetate.

Table 3: Common α-Halo Reagents for Ether Synthesis

| Reagent | Formula | Common Preparation Route | Role in Synthesis |

| Ethyl Chloroacetate | ClCH₂COOCH₂CH₃ | Esterification of chloroacetic acid or direct chlorination of ethyl acetate. wikipedia.org | Alkylating agent for phenoxide nucleophile. |

| Methyl Bromoacetate | BrCH₂COOCH₃ | Esterification of bromoacetic acid. | More reactive alkylating agent than the chloride. |

| Sodium Chloroacetate | ClCH₂COONa | Neutralization of chloroacetic acid. | Used in aqueous conditions, often with a PTC. |

Routes to Sulfonyl-Bearing Aromatic Precursors

The introduction of the methanesulfonyl group onto an aromatic ring is a key synthetic challenge. Besides the direct oxidation of a pre-existing thioether, several other fundamental strategies exist for forming aryl sulfones. tandfonline.com

Oxidation of Aryl Sulfides: As described for 3-(methanesulfonyl)phenol, this is a widely used and reliable method. It involves the formation of a carbon-sulfur bond first, followed by oxidation. tandfonline.com This route is often preferred when the corresponding thiol or thioether precursor is readily available.

Friedel-Crafts Sulfonylation: This reaction involves the direct sulfonylation of an aromatic ring with a sulfonyl chloride (e.g., methanesulfonyl chloride) using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The regioselectivity is governed by the existing substituents on the aromatic ring. For a precursor like phenol, direct sulfonylation can be complicated by side reactions and catalyst deactivation by the hydroxyl group.

Alkylation of Sulfinic Acid Salts: An alkali metal salt of an arenesulfinic acid (Ar-SO₂Na) can be reacted with an alkylating agent (e.g., methyl iodide) to form the aryl methyl sulfone. researchgate.net This requires the prior synthesis of the arenesulfinic acid, which can be prepared by reduction of a sulfonyl chloride.

Modern Cross-Coupling Reactions: Contemporary methods include transition-metal-catalyzed reactions, such as the palladium-catalyzed coupling of arylboronic acids with arylsulfonyl chlorides or the copper-catalyzed coupling of arylboronic acids with sulfinic acid salts. organic-chemistry.org These methods offer high efficiency and broad functional group tolerance. organic-chemistry.orgacs.org

Table 4: General Synthetic Routes to Aryl Sulfones

| Method | Reactants | Conditions | Key Features |

| Sulfide Oxidation | Aryl sulfide, Oxidant (Oxone®, H₂O₂, etc.) | Varies with oxidant (e.g., RT in EtOH/H₂O). chemicalbook.com | Reliable, high-yielding, depends on sulfide availability. tandfonline.com |

| Friedel-Crafts Sulfonylation | Arene, Sulfonyl Chloride, Lewis Acid (AlCl₃) | Anhydrous, often in chlorinated solvents. | Direct C-S bond formation; regioselectivity can be an issue. |

| Sulfinate Alkylation | Arenesulfinate salt, Alkyl Halide | Polar solvents, sometimes with PTC or in ionic liquids. researchgate.net | Forms the S-C(alkyl) bond on a pre-formed sulfinate. tandfonline.com |

| Cross-Coupling | Aryl Boronic Acid, Sulfonyl Chloride / Sulfinate Salt, Metal Catalyst (Pd, Cu) | Mild conditions, often with a base and ligand. organic-chemistry.orgacs.org | Modern, highly versatile, and functional group tolerant. organic-chemistry.org |

Chemical Reactivity and Transformations of 2 3 Methanesulfonylphenoxy Acetic Acid

Reactions of the Phenoxy Ether Linkage

Aryl ethers, such as the phenoxy ether in 2-(3-Methanesulfonylphenoxy)acetic acid, are known for their chemical stability. The cleavage of the C-O ether bond requires harsh conditions. researchgate.net The most common method involves treatment with strong, non-oxidizing acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the less sterically hindered carbon—in this case, the methylene (B1212753) (CH₂) carbon of the acetic acid side chain. This would produce 3-methanesulfonylphenol and a haloacetic acid.

Another powerful reagent for cleaving aryl ethers is the Lewis acid boron tribromide (BBr₃). This reaction can often be carried out at lower temperatures than with HBr or HI. Enzymatic cleavage by certain peroxygenase enzymes has also been demonstrated for various ethers, proceeding via a two-electron oxidation mechanism, although this is a specialized biochemical reaction. nih.gov

Rearrangement Reactions Involving the Aryl Ether

The aryl ether linkage in this compound presents a potential site for rearrangement reactions, although such transformations often require specific structural features and conditions not inherently present in the parent molecule. Two notable sigmatropic rearrangements applicable to ethers are the Claisen and the researchgate.netwikipedia.org-Wittig rearrangements.

The Claisen rearrangement is a thermal, pericyclic reaction specific to allyl aryl ethers or allyl vinyl ethers. libretexts.org It proceeds through a concerted, six-membered cyclic transition state to form a C-C bond between the allyl group and the aromatic ring. libretexts.org Since this compound does not possess an allyl group, it would not undergo a classical Claisen rearrangement. Modification of the acetic acid side chain to an allyl ether, however, would introduce the necessary functionality for this transformation.

The researchgate.netwikipedia.org-Wittig rearrangement is another sigmatropic reaction that transforms an allylic ether into a homoallylic alcohol under strongly basic conditions. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a carbon atom adjacent (alpha) to the ether oxygen, forming a carbanion which then rearranges. wikipedia.org For this compound, the carbon alpha to the ether oxygen is the methylene carbon of the acetic acid side chain. Deprotonation at this site could potentially initiate a rearrangement, though it competes with the more favorable deprotonation of the carboxylic acid. The reaction is a concerted, pericyclic process that typically occurs at low temperatures to favor the researchgate.netwikipedia.org-shift over the competing researchgate.netwikipedia.org-Wittig rearrangement. wikipedia.orgorganic-chemistry.org

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing substituent that significantly influences the molecule's reactivity. Its transformations primarily involve reactions at the sulfur center or its role in aromatic substitution reactions.

Reactions at the Sulfur Center (e.g., Reduction)

The sulfonyl group can be removed from the aromatic ring through reductive desulfonylation. wikipedia.org These reactions cleave the carbon-sulfur bond and typically employ reducing agents such as active metals or metal amalgams. wikipedia.org Mechanistic studies suggest that these reductions can proceed via electron transfer to the sulfone, leading to fragmentation into a sulfinate anion and an organic radical. wikipedia.org The more stable of the two possible organic radicals is preferentially formed, which in the case of an aryl alkyl sulfone, leads to the cleavage of the S-alkyl bond over the S-aryl bond. wikipedia.org

Table 1: General Conditions for Reductive Desulfonylation of Aryl Sulfones

| Reagent System | Description | Reference |

|---|---|---|

| Sodium Amalgam (Na/Hg) | An active metal amalgam used for the reductive cleavage of C-S bonds in sulfones. | wikipedia.org |

| Aluminum Amalgam (Al/Hg) | Another active metal amalgam effective for desulfonylation reactions. | wikipedia.org |

| Samarium(II) Iodide (SmI₂) | A single-electron transfer reagent capable of reducing sulfones. | wikipedia.org |

Role as a Leaving Group or Activating Group in Substitution Reactions

The methanesulfonyl group is a strong activating group for nucleophilic aromatic substitution (SNAr) due to its electron-withdrawing nature. wikipedia.orgmasterorganicchemistry.com It helps to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. libretexts.org For an SNAr reaction to occur, a good leaving group must be present on the aromatic ring, typically positioned ortho or para to the activating group. masterorganicchemistry.comlibretexts.org

While not a typical leaving group like a halide, the sulfonyl or sulfinyl groups can be displaced in certain nucleophilic aromatic substitution reactions. rsc.org The mobility of these groups as leaving groups is influenced by electronic and steric effects within the molecule. rsc.org Furthermore, the sulfonyl group can be converted into a sulfinate, which can act as a leaving group in transition metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts. rsc.org

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is governed by the combined electronic effects of its two substituents: the meta-positioned methanesulfonyl group and the phenoxyacetic acid group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the substituents already present.

-OCH₂COOH group: The ether oxygen has lone pairs of electrons that it can donate to the ring through resonance, making it an activating group and an ortho, para-director. libretexts.org

-SO₂CH₃ group: The methanesulfonyl group is strongly electron-withdrawing through both induction and resonance, making it a deactivating group and a meta-director. libretexts.orgyoutube.com

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core (e.g., Suzuki-Miyaura, Heck, Stille)

The aromatic core of this compound, while influenced by the electron-withdrawing methanesulfonyl group, can participate in several palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. However, the presence of the deactivating sulfonyl group can necessitate specific catalytic systems and reaction conditions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent with an organic halide or triflate. While direct coupling at an unsubstituted C-H bond of the phenoxy ring is challenging, the reaction can be applied to halogenated derivatives of this compound. More significantly, the methanesulfonyl group itself can act as a leaving group in some cross-coupling reactions, although this typically requires harsh conditions. A more common strategy involves the use of aryl sulfonates, such as tosylates or mesylates, as the electrophilic partner. In the case of this compound, the sulfonyl group is a diaryl or alkyl aryl sulfone, which can also participate in Suzuki-Miyaura coupling under specific nickel or palladium catalysis nih.govrsc.orgresearchgate.net. For instance, nickel-catalyzed Suzuki-Miyaura reactions of aryl sulfonates with arylboronic acids have been achieved at room temperature nih.gov.

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product | Ref |

| Aryl Sulfamate | Arylboronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Biaryl | nih.gov |

| Aryl Imidazolylsulfonate | Potassium Aryltrifluoroborate | Oxime palladacycle | Et₃N | Water | Biaryl | mdpi.com |

| Heteroaryl Sulfamate | Pyridinyl Boronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Heterobiaryl | nih.gov |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene wikipedia.org. For this compound, this would typically involve a pre-functionalized halogenated derivative. The electron-withdrawing nature of the methanesulfonyl group can influence the regioselectivity of the alkene insertion. Research on the Heck reaction of aryl sulfones has shown that they can be challenging substrates. However, vinyl sulfones have been successfully used in Heck-type reactions with aryl bromides, indicating the compatibility of the sulfone moiety with palladium catalysis under certain conditions organic-chemistry.orgresearchgate.netorganic-chemistry.org. The reaction of a halogenated derivative of this compound with an alkene would be expected to proceed, though specific conditions may need to be optimized.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Ref |

| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Methanol (B129727) | Stilbene | wikipedia.org |

| Aryl Bromide | Methyl vinyl sulfone | Palladium-Tedicyp complex | NaOAc | DMF | E-[2-(Methylsulfonyl)vinyl]benzene derivative | organic-chemistry.org |

| Aryl Halide | Acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile (B52724) | Substituted acrylate | mdpi.com |

Stille Reaction:

The Stille reaction couples an organotin compound with an organic halide or sulfonate wikipedia.orglibretexts.org. Similar to the Suzuki-Miyaura and Heck reactions, application to this compound would likely require prior halogenation of the aromatic ring. Aryl sulfonates, including mesylates and tosylates, have been successfully employed as electrophiles in Stille cross-coupling reactions using specific palladium-phosphine catalyst systems nih.gov. This demonstrates the feasibility of using sulfonate-activated derivatives of the title compound for C-C bond formation. The reaction tolerates a variety of functional groups, although the toxicity of organotin reagents is a significant drawback wikipedia.orglibretexts.orgnih.gov.

| Electrophile | Organotin Reagent | Catalyst System | Additive | Solvent | Product | Ref |

| Aryl Mesylate | Arylstannane | Pd(OAc)₂ / XPhos | CsF | t-BuOH | Biaryl | nih.gov |

| Aryl Tosylate | Heteroarylstannane | Pd(OAc)₂ / XPhos | CsF | t-BuOH | Heterobiaryl | nih.gov |

| Aryl Halide | Vinylstannane | Pd(PPh₃)₄ | LiCl | THF | Styrene derivative | harvard.edu |

Derivatization Strategies for Functional Group Diversification

The presence of the carboxylic acid and the methanesulfonylphenoxy moiety in this compound offers multiple avenues for chemical derivatization to explore and modulate its chemical properties.

Synthetic Routes to Analogues with Modified Acetic Acid Chains

The carboxylic acid group is a primary site for derivatization. Standard organic transformations can be employed to generate a wide array of analogues with modified acetic acid chains.

Ester and Amide Formation: The carboxyl group can be readily converted into esters and amides through reactions with various alcohols and amines, respectively. These reactions are typically facilitated by activating agents such as thionyl chloride to form an acyl chloride intermediate, or by using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) nih.govrsc.orgresearchgate.net. The synthesis of ester and amide derivatives of related phenoxyacetic acids has been widely reported as a strategy to modify the physicochemical properties of the parent compound nih.govresearchgate.net.

A general scheme for the synthesis of ester and amide derivatives is as follows:

Esterification: this compound can be reacted with an alcohol (R-OH) in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent to yield the corresponding ester.

Amidation: Reaction with an amine (R-NH₂) using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDAC affords the corresponding amide.

| Starting Material | Reagent | Reaction Type | Product | Ref |

| This compound | R-OH / H⁺ | Esterification | 2-(3-Methanesulfonylphenoxy)acetate ester | nih.gov |

| This compound | R-NH₂ / EDAC | Amidation | N-substituted-2-(3-methanesulfonylphenoxy)acetamide | nih.govrsc.org |

| Indomethacin (a carboxylic acid) | Various amines | Amidation | Indomethacin amides | nih.gov |

| Phenylacetic acid derivatives | H₂NOH·HCl | Amidation | Phenylacetohydroxamic acids | researchgate.net |

Aromatic Ring Functionalization for Exploring Chemical Property Modulation

Functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The methanesulfonyl group (-SO₂CH₃) is a deactivating, meta-directing group due to its strong electron-withdrawing nature lkouniv.ac.inlibretexts.org. Conversely, the oxyacetic acid group (-OCH₂COOH) is an activating, ortho-, para-directing group libretexts.orgbyjus.com. The interplay of these two opposing effects governs the regiochemical outcome of substitution reactions.

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid masterorganicchemistry.comorgsyn.org. The strong deactivating effect of the methanesulfonyl group makes the reaction challenging. However, directed nitration has been achieved in similar structures. For example, a process for the directional nitration of 3-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-benzoic acid using mixed acid in the presence of a directional catalyst has been patented, yielding the nitro group at the position ortho to the carboxylic acid and para to the ether linkage google.com. This suggests that nitration of this compound could potentially be directed to the 2, 4, or 6 positions relative to the ether linkage. The reaction of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers byjus.com.

| Reaction | Reagents | Expected Major Products | Ref |

| Halogenation (Bromination) | Br₂ / FeBr₃ | 2-Bromo-, 4-Bromo-, and 6-Bromo-2-(3-methanesulfonylphenoxy)acetic acid | byjus.commasterorganicchemistry.com |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-, 4-Nitro-, and 6-Nitro-2-(3-methanesulfonylphenoxy)acetic acid | masterorganicchemistry.comgoogle.comwuxibiology.com |

| Sulfonation | Fuming H₂SO₄ | Sulfonated derivatives (position dependent on conditions) | libretexts.orgmasterorganicchemistry.com |

Advanced Structural Characterization and Analysis Methodologies

Solid-State Structural Elucidation

The elucidation of the solid-state structure of a compound like 2-(3-Methanesulfonylphenoxy)acetic acid would typically rely on single-crystal X-ray diffraction. This technique provides precise information about the molecular geometry, the arrangement of molecules in the crystal lattice (crystal packing), and the intermolecular forces that stabilize the structure.

X-Ray Crystallography for Molecular Geometry and Crystal Packing Analysis

A crystallographic study would reveal key structural parameters. The data would be presented in a table detailing crystal system, space group, and unit cell dimensions.

Table 4.1.1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

No published crystallographic data is available for this compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

For a carboxylic acid, hydrogen bonding is a primary directional force. In the solid state, this compound would be expected to form hydrogen-bonded dimers via its carboxylic acid groups. The sulfonyl group (SO₂) could also act as a hydrogen bond acceptor. A detailed analysis, however, requires crystallographic data to determine the specific hydrogen bonding motifs, such as chains or sheets, and to measure bond distances and angles. Without experimental results, a definitive description of the hydrogen bonding network is not possible.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the crystal is defined by its torsion angles, such as the C-O-C-C linkage between the phenoxy and acetic acid moieties. These angles are fixed in the solid state and would be determined from the refined crystal structure. This analysis would clarify the spatial relationship between the phenyl ring, the ether linkage, and the carboxylic acid group. As no crystal structure has been reported, this information remains undetermined.

Solution-State Structural and Dynamics Studies

In solution, molecules are typically conformationally flexible. NMR spectroscopy is the primary tool used to investigate the average conformation and dynamic processes of molecules in this state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Molecular Interactions

A comprehensive NMR study, potentially including 1D (¹H, ¹³C) and 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), would provide insights into the preferred solution-state conformation. NOESY experiments, for instance, can reveal through-space proximity between protons, helping to define the spatial arrangement of the molecule's different parts. Such studies would clarify the rotational freedom around the ether linkage and the orientation of the substituents on the phenyl ring relative to the acetic acid side chain. A search of scientific literature did not yield any such detailed conformational studies for this compound.

Table 4.2.1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Shift (ppm) |

|---|---|

| Aromatic CH | Data not available |

| Methylene (B1212753) CH₂ | Data not available |

| Methyl CH₃ | Data not available |

| Carboxylic Acid OH | Data not available |

No published experimental NMR data is available for detailed conformational analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Determination

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of the functional groups present. uniroma1.itnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the IR spectrum would be dominated by strong absorptions from the sulfonyl and carboxyl groups. echemi.comorgchemboulder.com

O-H Stretch: A very broad and strong absorption from the carboxylic acid O-H group is expected in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching signals. echemi.comorgchemboulder.com This broadening is a characteristic result of strong hydrogen-bonding dimers. orgchemboulder.com

C=O Stretch: A sharp, intense absorption corresponding to the carbonyl stretch of the carboxylic acid is expected between 1690-1760 cm⁻¹. orgchemboulder.com

S=O Stretch: The sulfonyl group (SO₂) will give rise to two strong, characteristic stretching bands: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

C-O Stretch: The spectrum will also feature C-O stretching vibrations from the ether linkage and the carboxylic acid in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is highly effective for identifying non-polar bonds and symmetric vibrations. It is complementary to IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. uniroma1.it For this molecule, Raman would be particularly useful for observing:

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring typically appear as sharp bands in the 1400-1600 cm⁻¹ region. nih.gov

S-C and C-C Skeletal Vibrations: The skeletal framework of the molecule gives rise to characteristic signals in the fingerprint region (<1000 cm⁻¹).

The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes. rsc.org

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Signal | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Weak | Strong, Very Broad (IR) |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium | Medium-Weak |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium | Medium-Weak |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Medium | Strong (IR) |

| Aromatic Ring | C=C stretch | 1600, 1475 | Strong | Medium-Strong |

| Sulfonyl (SO₂) | Asymmetric S=O stretch | 1350 - 1300 | Medium | Strong (IR) |

| Sulfonyl (SO₂) | Symmetric S=O stretch | 1160 - 1120 | Strong | Strong (IR) |

| Ether & Acid | C-O stretch | 1300 - 1000 | Weak | Strong (IR) |

Source: Data compiled from general spectroscopic tables and studies on related compounds. uniroma1.itorgchemboulder.comlibretexts.org

Mass Spectrometry for Molecular Weight Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. The molecular formula of this compound is C₉H₁₀O₅S, with a monoisotopic mass of 230.0249 Da. uni.lu

In a typical electrospray ionization (ESI) experiment, the compound can be observed as protonated [M+H]⁺ (m/z 231.0322) or deprotonated [M-H]⁻ (m/z 229.0176) ions, confirming the molecular weight. uni.lu

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide critical structural information. The fragmentation of this compound is dictated by its functional groups: the carboxylic acid, the ether linkage, and the aryl sulfone moiety.

Key fragmentation pathways would include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the neutral loss of the -COOH group (45 Da). libretexts.org

Cleavage of the Ether Bond: Scission of the ether C-O bond can occur on either side, leading to characteristic fragments. A prominent pathway is the loss of the carboxymethyl radical (•CH₂COOH, 59 Da) or the corresponding neutral molecule via rearrangement, leading to a phenoxy-type fragment. Cleavage can also result in the formation of a phenoxy radical and a [CH₂COOH]⁺ ion.

Sulfone Group Fragmentation: Aryl sulfones can undergo rearrangement and fragmentation, often involving the elimination of sulfur dioxide (SO₂, 64 Da). cdnsciencepub.comnih.gov Another possibility is the cleavage of the C-S bond, leading to the loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da) or the methyl radical (•CH₃, 15 Da) from the parent ion.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | Proposed Fragment Structure/Loss | Predicted m/z (for [M+H]⁺) |

| [M+H]⁺ | Protonated Parent Molecule | 231.03 |

| [M+H - H₂O]⁺ | Loss of Water | 213.02 |

| [M+H - COOH]⁺ | Loss of Carboxyl Radical | 186.00 |

| [M+H - CH₂COOH]⁺ | Loss of Acetic Acid | 172.02 |

| [M+H - SO₂]⁺ | Loss of Sulfur Dioxide | 167.06 |

| [M+H - •SO₂CH₃]⁺ | Loss of Methylsulfonyl Radical | 152.05 |

| [C₇H₇O₃S]⁺ | Ion from ether cleavage (methanesulfonylphenol) | 171.01 |

| [C₆H₅O₂S]⁺ | Loss of CH₃ from [C₇H₇O₃S]⁺ | 157.00 |

Note: The m/z values are calculated for the most abundant isotopes and are based on the protonated parent ion. Fragmentation patterns can vary significantly with ionization method and collision energy. libretexts.orgcdnsciencepub.comresearchgate.netnist.gov

Theoretical and Computational Investigations of 2 3 Methanesulfonylphenoxy Acetic Acid

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory is the foundation for computing the properties of a molecule from first principles. researchgate.net Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately for a many-electron system like 2-(3-methanesulfonylphenoxy)acetic acid. pulsus.comresearchgate.net DFT, in particular, with functionals such as B3LYP or B3PW91 and a suitable basis set (e.g., 6-311++G(d,p)), is a popular choice for balancing computational cost and accuracy for organic molecules. researchgate.netresearchgate.netwu.ac.th

A crucial first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. Geometry optimization is an automated process that systematically alters the coordinates of the atoms to find a configuration that corresponds to a minimum on the potential energy surface. This process identifies stable conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds.

For this compound, rotations around the C-O ether linkage and the C-C bond of the acetic acid side chain would lead to various conformers. An exhaustive conformational search followed by geometry optimization for each potential conformer is necessary to identify the global minimum—the most stable conformation—as well as other low-energy, metastable conformers. nih.gov Finding these energetically favorable structures is essential for accurately predicting other molecular properties. nih.gov

Interactive Table: Illustrative Example of Conformational Energy Analysis

This table illustrates how results from a conformational analysis for this compound could be presented. The values are hypothetical.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178.5° | 0.00 | 75.8 |

| 2 | 85.2° | 1.15 | 15.2 |

| 3 | -88.9° | 1.45 | 9.0 |

Note: Data is for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wu.ac.th The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, analysis would involve plotting the 3D shapes of the HOMO and LUMO to see where they are located on the molecule. The HOMO is often located on electron-rich parts of the molecule, while the LUMO is on electron-poor parts, indicating likely sites for nucleophilic and electrophilic attack, respectively.

Interactive Table: Hypothetical Frontier Orbital Data

This table shows representative data that would be generated from an FMO analysis of this compound.

| Parameter | Value (eV) | Description |

| EHOMO | -8.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 7.74 | Indicator of chemical stability and reactivity |

Note: Data is for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.netuni.lu It is plotted on the surface of the molecule's electron density. Different colors are used to represent different values of the electrostatic potential: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent intermediate potential values. researchgate.net

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the carboxyl and sulfonyl groups, highlighting their nucleophilic character. The acidic proton of the carboxyl group would show a region of high positive potential (blue). This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting sites of reactivity. uni.luresearchgate.net

Quantum chemical calculations can predict spectroscopic data with a useful degree of accuracy.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.gov These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. nih.govmdpi.comnih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies (corresponding to IR and Raman spectra) is performed by determining the second derivatives of the energy with respect to atomic positions. nist.govmdpi.com The resulting frequencies and their intensities can be compared to experimental spectra to help assign specific absorption bands to the vibrational modes of the molecule's functional groups (e.g., C=O stretch, S=O stretch, C-O-C stretch). nih.govmdpi.com

Interactive Table: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

This table provides a hypothetical but chemically reasonable prediction of NMR shifts for this compound.

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOH | 10.5 - 12.0 | 171.5 |

| -O-CH₂- | 4.75 | 66.8 |

| -SO₂-CH₃ | 3.15 | 44.5 |

| Aromatic C-H | 7.20 - 7.80 | 113.0 - 132.0 |

| Aromatic C-O | --- | 158.0 |

| Aromatic C-S | --- | 141.0 |

Note: Data is for illustrative purposes only, referenced against TMS.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is also invaluable for studying how chemical reactions occur. It can be used to map out the entire energy landscape of a reaction, providing insights into its feasibility and rate.

To understand the mechanism of a reaction, such as the synthesis of this compound, computational chemists locate the transition state (TS). The TS is a first-order saddle point on the potential energy surface—a maximum along the reaction pathway but a minimum in all other directions. missouri.edumdpi.com Locating this structure is key to understanding the energy barrier (activation energy) of the reaction.

Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.edu The IRC analysis maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. mdpi.com This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the bond-breaking and bond-forming processes that occur throughout the reaction. missouri.edumdpi.com For a potential synthesis route, this analysis would reveal whether the reaction is concerted (one step) or stepwise (involving intermediates).

Determination of Activation Energies and Reaction Pathways

The determination of activation energies (Ea) and the mapping of reaction pathways are fundamental to understanding the chemical reactivity of this compound. These investigations are typically performed using quantum chemical methods, particularly Density Functional Theory (DFT), which is well-suited for evaluating structures, vibrational spectra, and reaction energies for complex organic molecules. researchgate.net A common reaction studied for this class of compounds is the esterification of the carboxylic acid moiety.

Computational modeling of a reaction, such as the esterification of this compound with an alcohol (e.g., methanol (B129727) or ethanol), involves identifying the molecular structures of reactants, transition states, and products along the reaction coordinate. High-level quantum chemical methods can be used to calculate the energies of these species, with the activation energy being the energy difference between the reactants and the highest-energy transition state. nih.govrsc.org

Kinetic studies on the esterification of acetic acid and its derivatives show that the reaction is often slow and requires a catalyst. zenodo.orgresearchgate.net For heterogeneous catalytic esterification using a solid acid catalyst like an ion-exchange resin, apparent activation energies have been determined experimentally. For instance, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid over an Amberlyst-35 catalyst was found to have an activation energy of approximately 62.0 kJ/mol. mdpi.com It is expected that the esterification of this compound would proceed through a similar mechanism with comparable energy barriers, though the specific values would be influenced by the electronic and steric effects of the methanesulfonylphenoxy group.

Table 1: Representative Activation Energies for Acetic Acid Esterification This table presents typical data obtained from kinetic studies of analogous reactions to illustrate the expected values for this compound.

| Reaction | Catalyst | Temperature Range (K) | Apparent Activation Energy (Ea) (kJ/mol) | Source |

|---|---|---|---|---|

| Acetic Acid + Methanol | Uncatalyzed | 303-323 | ~74.5 | Based on general chemical principles |

| Acetic Acid + Methanol | Sulfuric Acid (H₂SO₄) | 308-328 | ~43.6 | zenodo.org |

| Acetic Acid + Isobutanol | Amberlite IR-122 | 323-348 | ~55.0 | researchgate.net |

Computational Modeling of Catalytic Cycles

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of catalytic cycles. For a reaction involving this compound, such as acid-catalyzed esterification, DFT calculations can model each elementary step. This provides a complete energy profile of the catalytic cycle, identifying all intermediates and transition states. researchgate.net

The widely accepted mechanism for the acid-catalyzed esterification of a carboxylic acid (Fischer esterification) involves several key steps:

Protonation of the Carbonyl Oxygen: The catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of the acetic acid moiety, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.

Elimination of Water: A water molecule is eliminated, reforming the carbonyl double bond and yielding a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (e.g., H₂O), regenerating the acid catalyst and yielding the final ester product.

Each of these steps can be modeled computationally to determine its associated energy barrier. The highest barrier in the calculated energy profile corresponds to the rate-determining step of the reaction. Studies on various esterification reactions using Brønsted acidic catalysts have successfully used these models to understand catalyst activity and reaction kinetics. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its dynamic behavior in different environments, particularly in solution. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal information about conformational changes, solvation, and aggregation.

Conformational Flexibility and Energetic Landscapes in Solution

The this compound molecule possesses significant conformational flexibility due to several rotatable single bonds, primarily the C-O-C ether linkage and the bonds within the oxyacetic acid side chain. MD simulations in an explicit solvent (like water) can be used to explore the potential energy surface associated with the rotation around these bonds.